molecular formula C21H35N3O B12746335 1-ethenoxydodecane;4-methyl-2H-benzotriazole

1-ethenoxydodecane;4-methyl-2H-benzotriazole

Cat. No.: B12746335
M. Wt: 345.5 g/mol
InChI Key: BOIHWPREPJXNBJ-UHFFFAOYSA-N
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Description

1-ethenoxydodecane;4-methyl-2H-benzotriazole is a compound that combines the properties of two distinct chemical groups: the long-chain ether (1-ethenoxydodecane) and the heterocyclic benzotriazole (4-methyl-2H-benzotriazole). Benzotriazoles are known for their stability and versatility, often used in various industrial applications, including corrosion inhibitors and UV stabilizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenoxydodecane;4-methyl-2H-benzotriazole typically involves the reaction of 1-ethenoxydodecane with 4-methyl-2H-benzotriazole under controlled conditions. The benzotriazole fragment is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography ensures the separation of isomers and impurities .

Chemical Reactions Analysis

Types of Reactions

1-ethenoxydodecane;4-methyl-2H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzotriazole derivatives .

Scientific Research Applications

1-ethenoxydodecane;4-methyl-2H-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C21H35N3O

Molecular Weight

345.5 g/mol

IUPAC Name

1-ethenoxydodecane;4-methyl-2H-benzotriazole

InChI

InChI=1S/C14H28O.C7H7N3/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2;1-5-3-2-4-6-7(5)9-10-8-6/h4H,2-3,5-14H2,1H3;2-4H,1H3,(H,8,9,10)

InChI Key

BOIHWPREPJXNBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC=C.CC1=CC=CC2=NNN=C12

Origin of Product

United States

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